methanol;(1R)-1-methyl-3-methylidenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanol;(1R)-1-methyl-3-methylidenecyclohexane is a compound that combines the properties of methanol and a cyclohexane derivative. Methanol, also known as wood alcohol, is a simple alcohol with the chemical formula CH₃OH. It is a colorless, volatile liquid with a distinctive odor and is used in various industrial applications. The cyclohexane derivative, (1R)-1-methyl-3-methylidenecyclohexane, is a cyclic hydrocarbon with a unique structure that contributes to the compound’s distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including the catalytic hydrogenation of carbon monoxide and the steam reforming of natural gas. The cyclohexane derivative can be synthesized through various organic reactions, such as the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under specific conditions.
Industrial Production Methods: Methanol is primarily produced industrially through the steam reforming of natural gas, followed by catalytic hydrogenation of the resulting synthesis gas. The cyclohexane derivative can be produced through the catalytic hydrogenation of suitable precursors, followed by purification processes to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to formaldehyde and further to formic acid. Reduction reactions can convert methanol to methane. Substitution reactions involve the replacement of the hydroxyl group with other functional groups.
The cyclohexane derivative can undergo similar reactions, including hydrogenation, oxidation, and substitution. The presence of the double bond in the cyclohexane ring allows for additional reactions, such as electrophilic addition and polymerization.
Common Reagents and Conditions: Common reagents for methanol reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The cyclohexane derivative may react with hydrogen gas in the presence of a catalyst for hydrogenation reactions or with halogens for substitution reactions.
Major Products Formed: Oxidation of methanol typically produces formaldehyde and formic acid. Reduction reactions yield methane. Substitution reactions can produce various ethers and esters. The cyclohexane derivative can form hydrogenated products, halogenated compounds, and polymers depending on the reaction conditions.
Scientific Research Applications
Methanol is widely used in scientific research for its solvent properties and as a feedstock for the production of chemicals like formaldehyde, acetic acid, and methyl tert-butyl ether. It is also used in fuel cells for hydrogen production and as an alternative fuel source.
The cyclohexane derivative has applications in organic synthesis, particularly in the production of polymers and as a building block for more complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
Methanol exerts its effects primarily through its metabolism in the liver, where it is converted to formaldehyde and then to formic acid. These metabolites can cause toxicity by inhibiting cellular respiration and causing metabolic acidosis. The cyclohexane derivative’s mechanism of action depends on its specific interactions with biological targets, which may include enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Methanol is similar to other simple alcohols like ethanol and propanol but is more toxic due to its metabolites. The cyclohexane derivative can be compared to other cyclic hydrocarbons like cyclohexane and cyclohexene, but its unique structure with a double bond and a methyl group makes it distinct in its reactivity and applications.
List of Similar Compounds:- Ethanol
- Propanol
- Cyclohexane
- Cyclohexene
- Formaldehyde
- Formic acid
This detailed article provides a comprehensive overview of methanol;(1R)-1-methyl-3-methylidenecyclohexane, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methanol; (1R)-1-methyl-3-methylidenecyclohexane, also known as 1-methyl-3-methylidenecyclohexane (C8H14), is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H14
- Molecular Weight : 114.20 g/mol
- IUPAC Name : (1R)-1-methyl-3-methylidenecyclohexane
Biological Activity Overview
Research indicates that methanol; (1R)-1-methyl-3-methylidenecyclohexane exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical applications.
- Anticancer Activity : Preliminary research suggests potential anticancer properties, possibly through the modulation of specific cellular pathways involved in tumor growth and proliferation.
The biological activity of methanol; (1R)-1-methyl-3-methylidenecyclohexane may be attributed to its ability to interact with cellular targets, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell division and survival in cancer cells.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
Research Findings
Recent studies have provided insights into the biological effects of methanol; (1R)-1-methyl-3-methylidenecyclohexane:
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- A study conducted on various microbial strains revealed that methanol; (1R)-1-methyl-3-methylidenecyclohexane exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
-
Anticancer Research :
- In vitro studies using cancer cell lines demonstrated that treatment with methanol; (1R)-1-methyl-3-methylidenecyclohexane resulted in reduced cell viability and induced apoptosis. Further investigations are required to elucidate the specific molecular pathways involved.
Properties
CAS No. |
646526-50-3 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
methanol;(1R)-1-methyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C8H14.CH4O/c1-7-4-3-5-8(2)6-7;1-2/h8H,1,3-6H2,2H3;2H,1H3/t8-;/m1./s1 |
InChI Key |
WVCLFCKDWWBJTA-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CCCC(=C)C1.CO |
Canonical SMILES |
CC1CCCC(=C)C1.CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.